Ethyl 2-Fluorobenzimidate Hydrochloride
Overview
Description
Ethyl 2-Fluorobenzimidate Hydrochloride is a chemical compound with the molecular formula C9H11ClFNO and a molecular weight of 203.64 g/mol . It is commonly used as a research chemical and has applications in various scientific fields. The compound is characterized by its unique structure, which includes a fluorine atom attached to a benzimidate group, making it a valuable building block in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-Fluorobenzimidate Hydrochloride typically involves the reaction of ethyl benzimidate with a fluorinating agent under controlled conditions. One common method includes the use of ethyl benzimidate and a fluorinating reagent such as diethylaminosulfur trifluoride (DAST) in an inert solvent like dichloromethane. The reaction is carried out at low temperatures to ensure the selective introduction of the fluorine atom .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-Fluorobenzimidate Hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the fluorine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: It can undergo oxidation to form corresponding benzimidate derivatives or reduction to yield different products.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents like ethanol or water.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzimidates, while oxidation and reduction can produce different benzimidate derivatives .
Scientific Research Applications
Ethyl 2-Fluorobenzimidate Hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Ethyl 2-Fluorobenzimidate Hydrochloride involves its interaction with specific molecular targets. The fluorine atom in the compound enhances its binding affinity to certain enzymes and receptors, making it a valuable tool in biochemical studies. The compound can inhibit or activate specific pathways depending on its structure and the target molecule .
Comparison with Similar Compounds
Ethyl Benzimidate Hydrochloride: Lacks the fluorine atom, resulting in different chemical properties and reactivity.
Methyl 2-Fluorobenzimidate Hydrochloride: Similar structure but with a methyl group instead of an ethyl group, leading to variations in reactivity and applications.
Uniqueness: this compound is unique due to the presence of the fluorine atom, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring high binding affinity and selectivity .
Properties
IUPAC Name |
ethyl 2-fluorobenzenecarboximidate;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO.ClH/c1-2-12-9(11)7-5-3-4-6-8(7)10;/h3-6,11H,2H2,1H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVXZLSVUIHWXBG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=N)C1=CC=CC=C1F.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClFNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.64 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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